
4-カルボキシ-2-(トリフルオロメチル)ピリミジン
概要
説明
“2-(Trifluoromethyl)pyrimidine-4-carboxylic acid” is a chemical compound with the CAS Number: 878742-59-7 . It has a molecular weight of 192.1 and its IUPAC name is 2-(trifluoromethyl)pyrimidine-4-carboxylic acid . It is a solid substance and is used as a pharmaceutical intermediate .
Physical and Chemical Properties Analysis
“2-(Trifluoromethyl)pyrimidine-4-carboxylic acid” is a solid substance . It has a boiling point of 220.7±40.0 C at 760 mmHg . It is slightly soluble in water .科学的研究の応用
医薬品研究
4-カルボキシ-2-(トリフルオロメチル)ピリミジン: は医薬品研究における貴重な中間体です 。そのトリフルオロメチル基とピリミジン環により、様々な薬理活性化合物を合成するための汎用性の高い前駆体となっています。例えば、この化合物の誘導体は、キナーゼ阻害剤としての可能性が探求されており、これは癌治療戦略において極めて重要です。
Safety and Hazards
将来の方向性
作用機序
Target of Action
The compound is a pharmaceutical intermediate , which suggests it may be used to synthesize more complex molecules that interact with specific biological targets.
Mode of Action
As a pharmaceutical intermediate, it may undergo further chemical reactions to form active compounds that interact with biological targets .
Result of Action
As a pharmaceutical intermediate, its effects would largely depend on the final active compound it is used to synthesize .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is slightly soluble in water , which could influence its distribution and action in aqueous biological environments.
生化学分析
Biochemical Properties
2-(Trifluoromethyl)pyrimidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with zinc ions, which can quench bovine serum albumin (BSA) through static binding interactions . The binding constants for these interactions are in the range of 10^5 to 10^6 L·mol^-1, indicating strong binding affinity. The interactions are primarily driven by hydrogen bonding and van der Waals forces, making the compound a valuable tool for studying protein-ligand interactions.
Cellular Effects
The effects of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the binding efficacy of biological macromolecules, potentially altering cellular responses . These effects can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s trifluoromethyl group enhances its binding affinity to target proteins, facilitating the formation of stable complexes. These interactions can lead to changes in gene expression, as the compound may influence transcription factors or other regulatory proteins involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid can vary over time. The compound is relatively stable under recommended storage conditions, typically at 4°C . Its stability and degradation can be influenced by environmental factors such as temperature, pH, and exposure to light. Long-term studies have shown that the compound can maintain its activity over extended periods, although some degradation may occur, potentially affecting its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
2-(Trifluoromethyl)pyrimidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be preferentially taken up by certain cell types, influencing its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its biochemical effects . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression.
特性
IUPAC Name |
2-(trifluoromethyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)5-10-2-1-3(11-5)4(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFBZPMMYNDNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676483 | |
| Record name | 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878742-59-7 | |
| Record name | 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[4-(Dimethylamino)butoxy]nicotinic acid](/img/structure/B1394057.png)
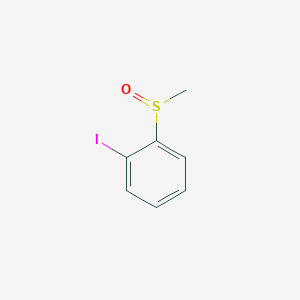
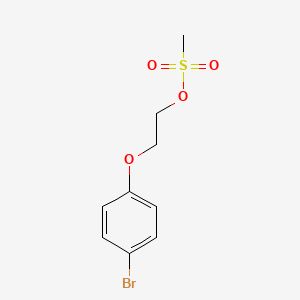
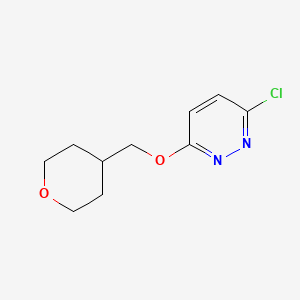
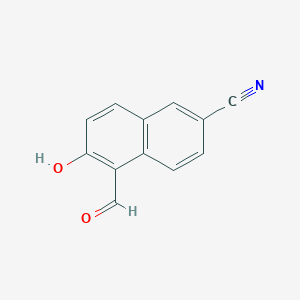

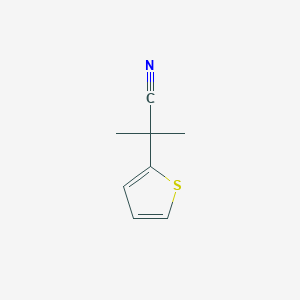
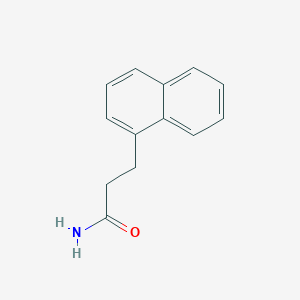

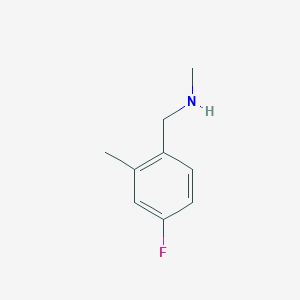
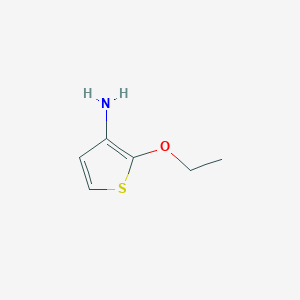
![N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B1394077.png)
